Cas no 1708169-80-5 ((4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid)

(4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid 化学的及び物理的性質
名前と識別子
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- (4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid
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- インチ: 1S/C7H10N2O5S/c1-9-7(14-4-6(10)11)5(3-8-9)15(2,12)13/h3H,4H2,1-2H3,(H,10,11)
- InChIKey: HAUMAWPLQJUIQZ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)COC1N(C)N=CC=1S(C)(=O)=O
(4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509725-1g |
2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)aceticacid |
1708169-80-5 | 97% | 1g |
$637 | 2022-06-12 |
(4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
(4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acidに関する追加情報
(4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic Acid: A Comprehensive Overview
The compound with CAS No. 1708169-80-5, commonly referred to as (4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural properties and promising pharmacological profile. Recent advancements in synthetic chemistry and materials science have further highlighted its versatility, making it a subject of interest for researchers and industry professionals alike.
Structural Analysis and Synthesis
The molecular structure of (4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid is characterized by a pyrazole ring substituted with a methanesulfonyl group at position 4 and a methyl group at position 2. The pyrazole ring is further connected to an acetic acid moiety via an ether linkage. This unique combination of functional groups contributes to the compound's reactivity and stability, making it suitable for a wide range of applications.
Recent studies have focused on optimizing the synthesis of this compound, with researchers exploring novel synthetic pathways that enhance yield and purity. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high product quality. Additionally, the incorporation of green chemistry principles has led to the development of environmentally friendly synthesis methods, aligning with current global sustainability goals.
Pharmacological Properties and Applications
(4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid has demonstrated remarkable pharmacological activity in preclinical studies. Its ability to modulate key cellular pathways makes it a potential candidate for drug development in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammation.
Recent research has highlighted its role as a potent inhibitor of specific kinase enzymes, which are often overexpressed in cancer cells. In vitro studies have shown that this compound can effectively suppress tumor cell proliferation while sparing normal cells, indicating its potential as an anticancer agent with reduced toxicity. Furthermore, its ability to cross the blood-brain barrier suggests promising applications in the treatment of central nervous system disorders.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding the environmental impact and safety profile of (4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid is crucial for its responsible use. Recent toxicological studies have evaluated its acute and chronic toxicity profiles, revealing that it exhibits low toxicity at therapeutic doses. Additionally, environmental fate studies have demonstrated that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint.
These findings underscore the importance of adopting sustainable practices in the handling and disposal of this compound. Regulatory agencies are increasingly emphasizing the need for comprehensive risk assessments to ensure that chemical compounds like this one are used safely and responsibly.
Future Directions
The future prospects for (4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid are bright, driven by ongoing research into its therapeutic potential and environmental compatibility. Collaborative efforts between academia and industry are expected to yield further insights into its mechanism of action and optimal application strategies.
As technology continues to advance, innovative approaches such as artificial intelligence-driven drug discovery may further accelerate the development of this compound into clinically relevant therapies. Moreover, the integration of this compound into green chemical processes could pave the way for more sustainable industrial practices.
In conclusion, (4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid represents a promising molecule with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and pharmacology, position it as a key player in future scientific endeavors.
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